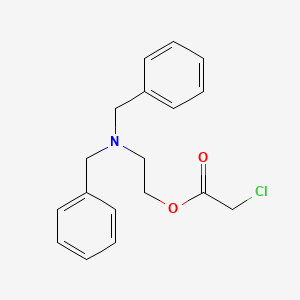

2-(Dibenzylamino)ethyl 2-chloroacetate

Description

Properties

IUPAC Name |

2-(dibenzylamino)ethyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c19-13-18(21)22-12-11-20(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-10H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBWXVXNQLQEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCOC(=O)CCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Dibenzylamino)ethyl 2-chloroacetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C17H20ClN

- CAS Number : 1823630-84-7

- Molecular Weight : 295.80 g/mol

The compound features a dibenzylamino group attached to an ethyl chain, which is further linked to a chloroacetate moiety. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antibacterial and anticancer applications. The following sections detail these activities.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| CD-10 | 0.4 | S. aureus |

| CD-5 | 0.1 | B. subtilis |

These findings suggest that modifications to the dibenzylamine structure can enhance antibacterial properties, potentially leading to the development of new therapeutic agents.

Anticancer Activity

In addition to antibacterial properties, some studies have indicated that compounds derived from or related to this compound may exhibit anticancer effects. For example, certain derivatives have been shown to induce apoptosis in breast cancer cells through mechanisms involving reactive oxygen species generation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.

- Receptor Binding : It can act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study synthesized α-substituted N-acetamide derivatives of ciprofloxacin and norfloxacin, revealing that compounds with dibenzylamine moieties exhibited lower activity than expected due to increased steric hindrance .

- Antiproliferative Effects : Another investigation highlighted that dibenzylamine-containing compounds could suppress tumor growth by inducing apoptosis in malignant cells .

Comparison with Similar Compounds

Key Insights :

- Chloroacetate esters with hydrazone or imine groups (e.g., ) exhibit distinct reactivity in cyclization reactions, whereas the dibenzylamino group may favor ammonium salt formation .

Comparisons :

- Ethyl 2-(4-chlorophenoxy)acetate: Synthesized via nucleophilic substitution of 4-chlorophenol with ethyl 2-chloroacetate using K₂CO₃/KI catalysis (78% yield) .

- Benzyl 2-chloroacetate : Optimized using chloroacetyl chloride and benzyl alcohol in dichloromethane with diisopropylethylamine .

- Quaternary ammonium salts : Derived from benzyl 2-chloroacetate via alkylation of pyridine or morpholine derivatives .

Reactivity Differences :

- The dibenzylaminoethyl group may hinder nucleophilic attack at the chloroacetate site due to steric effects, whereas smaller substituents (e.g., ethyl, benzyl) facilitate faster reactions .

Physicochemical Properties

- Stability : Chloroacetate esters are generally moisture-sensitive; the tertiary amine in the target compound may offer partial protection against hydrolysis .

Preparation Methods

Chlorination of Acetoacetate Esters Using Sulfuryl Chloride

Two main patent sources describe efficient preparation methods for 2-chloroacetyl acetacetic esters, which are structurally related to this compound:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Add methyl acetoacetate to reactor, cool to -5 to 10°C | Cooling step to control reaction | Prevents side reactions |

| 2 | Dropwise addition of sulfuryl chloride (molar ratio 1:1-1.1) | Temperature maintained at -5 to 10°C | Slow addition critical for selectivity |

| 3 | Gradual warming to 20-25°C, react for 4 hours | Mild reaction conditions | Ensures high yield and purity |

| 4 | Vacuum distillation to remove acidic gases (HCl, SO2) absorbed by caustic soda | Green chemistry approach | Minimizes waste and environmental impact |

| 5 | Isolation of 2-chloroacetyl acetacetic ester by reduced pressure distillation | Purification step | Suitable for industrial scale |

This method avoids the use of organic solvents, reducing cost and environmental hazards. The reaction proceeds under mild conditions with good yield and product purity, making it industrially viable.

Alternative Method with Oxidative Gas Removal

Another method involves:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Chlorination of methyl acetoacetate with sulfuryl chloride at 80-100°C | Elevated temperature, vacuum conditions (-0.3 to -0.35 MPa) | Faster reaction but higher temperature |

| 2 | Oxidative removal of byproduct gases (HCl and SO2) using hydrogen peroxide in an oxidation tower | Gas scrubbing for environmental safety | Converts sulfur dioxide to dilute sulfuric acid |

| 3 | Distillation to remove hydrochloric acid at 100-110°C | Purification | Ensures removal of acidic impurities |

| 4 | Final rectification to obtain pure 2-chloroacetyl acetacetic ester | Purification | High purity product |

This method is more complex but allows effective removal of harmful gases and byproducts, enhancing environmental compliance.

Supporting Experimental Data and Yields

From related compounds and derivatives, experimental yields and conditions are summarized below:

These data indicate that mild reaction conditions and careful control of temperature and reagent addition are critical for high yield and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Reagent | Reaction Conditions | Purification | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Sulfuryl chloride chlorination (mild) | Methyl acetoacetate | Sulfuryl chloride (1:1-1.1 molar ratio) | -5 to 25°C, 4 hours, solvent-free | Vacuum distillation | Low cost, green chemistry, high purity | Requires precise temperature control |

| Sulfuryl chloride chlorination (high temp) + oxidation | Methyl acetoacetate | Sulfuryl chloride, H2O2 oxidation | 80-100°C, vacuum, gas scrubbing | Distillation and rectification | Effective gas removal, industrial scale | Higher energy consumption |

| Esterification with dibenzylaminoethanol (inferred) | 2-chloroacetyl ester | 2-(Dibenzylamino)ethanol or dibenzylamine | Mild heating, solvent dependent | Extraction, recrystallization | Target compound formation | Specific conditions not detailed |

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(dibenzylamino)ethyl 2-chloroacetate, and how do reaction parameters influence yield?

The synthesis typically involves a nucleophilic substitution reaction between a chloroacetate ester and a dibenzylamine derivative. For example, analogous compounds like ethyl 2-(benzylamino)acetate are synthesized by reacting benzylamine with ethyl chloroacetate in the presence of a base (e.g., NaOH or diisopropylethylamine) . Key parameters include:

- Solvent selection : Dichloromethane is often optimal due to its ability to stabilize intermediates and maintain reaction homogeneity .

- Base choice : Strong bases like NaOH may lead to side reactions (e.g., hydrolysis), while milder bases like diisopropylethylamine can improve selectivity .

- Temperature control : Lower temperatures (0–25°C) minimize decomposition of reactive intermediates.

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR can verify the presence of dibenzylamino protons (δ ~3.5–4.0 ppm for N–CH) and the chloroacetate ester carbonyl (δ ~165–170 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing the compound from byproducts .

- Infrared (IR) spectroscopy : Peaks at ~1740 cm (C=O stretch) and ~1250 cm (C–O ester) validate functional groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when varying amine substituents in chloroacetate ester syntheses?

Discrepancies often arise from differences in steric hindrance and electronic effects of substituents. For example:

- Steric effects : Bulky dibenzylamino groups may slow nucleophilic attack compared to mono-benzyl derivatives, requiring longer reaction times or elevated temperatures .

- Electronic effects : Electron-donating groups (e.g., benzyl) enhance amine nucleophilicity, but excessive electron density might promote side reactions like over-alkylation.

- Mitigation strategies : Use kinetic studies (e.g., monitoring by TLC or HPLC) to optimize stoichiometry and reaction duration .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The compound’s reactivity is governed by:

- Leaving group ability : The chloro group’s moderate leaving capacity (compared to bromo or iodo analogs) allows controlled substitution under mild conditions .

- Steric environment : The dibenzylamino group creates a sterically hindered environment, favoring S1 mechanisms in polar solvents (e.g., DMF) due to carbocation stabilization .

- Solvent effects : Polar aprotic solvents enhance ion-pair separation, accelerating S1 pathways, while non-polar solvents may favor S2 mechanisms .

Q. How does the dibenzylamino group influence the compound’s stability and applications in multi-step syntheses?

- Stability : The dibenzylamino group provides steric protection to the amine, reducing undesired oxidation or hydrolysis during storage or reactions .

- Applications : This group serves as a temporary protecting moiety in peptide synthesis or drug intermediates, enabling selective deprotection under hydrogenolysis conditions (e.g., H, Pd/C) .

- Comparative studies : Unlike mono-benzyl derivatives, the dibenzylamino group’s bulkiness can reduce aggregation in biological assays, improving solubility .

Data Analysis & Experimental Design

Q. How should researchers design experiments to optimize the synthesis of derivatives from this compound?

Adopt a factorial design approach to evaluate variables:

- Independent variables : Solvent polarity, base strength, temperature, and molar ratios .

- Response variables : Yield, purity (by HPLC), and reaction time.

- Case example : A study on benzyl 2-chloroacetate optimization found dichloromethane and diisopropylethylamine increased yields by 25% compared to THF and NaOH .

Q. What analytical strategies address challenges in characterizing byproducts during the synthesis of this compound?

- Chromatographic separation : Use preparative HPLC or column chromatography to isolate byproducts.

- Spectroscopic identification : Combine MS/MS fragmentation with H-C HSQC NMR to trace structural deviations (e.g., over-alkylation or hydrolysis products) .

- Quantitative analysis : Employ GC-MS or LC-UV to quantify impurity levels, ensuring compliance with purity thresholds (>97%) .

Comparative Studies

Q. How does this compound compare structurally and reactively to ethyl 2-(2-chloroethoxy)acetate?

- Structural differences : The dibenzylamino group introduces steric bulk and electron-richness, whereas the ethoxy group in ethyl 2-(2-chloroethoxy)acetate enhances solubility in non-polar solvents .

- Reactivity : Ethyl 2-(2-chloroethoxy)acetate undergoes faster hydrolysis due to the electron-withdrawing chloroethoxy group, while the dibenzylamino derivative resists hydrolysis but is more prone to nucleophilic substitution at the chloro site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.